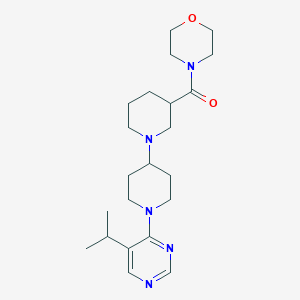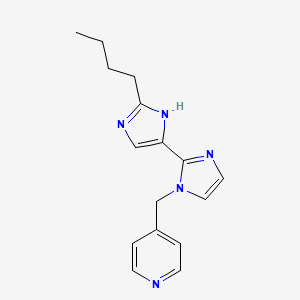
1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine, also known as MPTP, is a synthetic compound that is widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and other primates. Despite its toxicity, MPTP has been extensively studied for its mechanism of action and potential therapeutic applications.
Mécanisme D'action
1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is converted to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine selectively damages dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. Dopamine is a neurotransmitter that plays a critical role in motor control, reward, and motivation. The loss of dopaminergic neurons in Parkinson's disease leads to motor deficits such as tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in animal models of Parkinson's disease has several advantages. 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-induced Parkinson's disease closely resembles the human disease in terms of symptomatology and pathology, making it a valuable tool for studying the underlying mechanisms of the disease. Additionally, 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-induced Parkinson's disease can be induced rapidly and reproducibly, allowing for efficient screening of potential therapeutic agents.
However, the use of 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in animal models also has several limitations. 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-induced Parkinson's disease is a model of acute neurotoxicity, whereas human Parkinson's disease is a chronic neurodegenerative disorder. Additionally, 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-induced Parkinson's disease does not replicate all aspects of the human disease, such as the formation of Lewy bodies.
Orientations Futures
There are several potential future directions for research on 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine and its applications. One area of research is the development of new therapeutic agents for Parkinson's disease based on the mechanisms of 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-induced neurotoxicity. Another area of research is the refinement of animal models of Parkinson's disease to better replicate the chronic nature of the human disease. Additionally, research is needed to better understand the role of oxidative stress and mitochondrial dysfunction in the development of Parkinson's disease.
Méthodes De Synthèse
1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine can be synthesized by condensation of 1-methyl-4-(4-morpholinyl)-2-piperidone with isopropyl cyanoacetate, followed by cyclization with ammonium acetate. The resulting product is then treated with acetic anhydride to form 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. The synthesis of 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine requires specialized equipment and expertise, and should only be performed by trained professionals in a laboratory setting.
Applications De Recherche Scientifique
1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is primarily used in scientific research to model Parkinson's disease in animals. When administered to animals, 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine selectively damages dopaminergic neurons in the brain, leading to motor deficits and other symptoms characteristic of Parkinson's disease. This makes 1'-(5-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine a valuable tool for studying the underlying mechanisms of Parkinson's disease and developing new treatments.
Propriétés
IUPAC Name |
morpholin-4-yl-[1-[1-(5-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-17(2)20-14-23-16-24-21(20)25-8-5-19(6-9-25)27-7-3-4-18(15-27)22(28)26-10-12-29-13-11-26/h14,16-19H,3-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJGBGUDBXEJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)benzoate](/img/structure/B5483353.png)
![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide](/img/structure/B5483359.png)
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483367.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5483373.png)
![2-{1-[3-(2-pyridinyl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5483377.png)
![(1-{5-[(2-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}-2-methylpropyl)amine hydrochloride](/img/structure/B5483390.png)
![2-imino-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5483397.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5483417.png)
![(2S,3R)-2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-3-hydroxybutanamide](/img/structure/B5483422.png)
![2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5483427.png)
![(4aS*,8aR*)-6-(2-methylpyrimidin-4-yl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5483428.png)

![N-(2-cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-N'-(3-methyl-2-pyridinyl)-1,2-ethanediamine dihydrochloride](/img/structure/B5483438.png)